Product packaging for (2R)-2-(2-Methylphenyl)propan-1-amine(Cat. No.:CAS No. 1644120-24-0)

(2R)-2-(2-Methylphenyl)propan-1-amine

Cat. No.: B2916850
CAS No.: 1644120-24-0
M. Wt: 149.237
InChI Key: QVOBWGRFQSLGEN-VIFPVBQESA-N
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Description

(2R)-2-(2-Methylphenyl)propan-1-amine is a chiral amine building block of interest in medicinal chemistry and neuroscience research. This compound belongs to the phenylpropan-1-amine structural class, which is known to include biologically active molecules that can interact with central nervous system targets . As a single enantiomer with defined (R)-configuration at the stereocenter, it serves as a valuable precursor or intermediate for the synthesis of more complex, stereochemically pure molecules for pharmacological studies . The structural motif of a propan-1-amine substituted at the 2-position with an aromatic ring is found in compounds studied as potential agonists or antagonists for G-protein coupled receptors (GPCRs) . For instance, related synthetic agonists are being actively investigated for receptors such as GPR88, a target with promise for psychiatric and neurodegenerative disorders . The specific stereochemistry and the 2-methylphenyl substitution pattern on the chiral carbon center are critical features that influence a molecule's binding affinity and functional activity at such protein targets, making this compound a useful tool for structure-activity relationship (SAR) studies . Researchers utilize this chiral amine in the design and development of novel chemical entities, particularly in solid-phase peptide synthesis (SPPS) and other convergent synthetic methodologies where high-purity intermediates are essential . The compound is provided For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B2916850 (2R)-2-(2-Methylphenyl)propan-1-amine CAS No. 1644120-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBWGRFQSLGEN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Enantioselective Synthesis of 2r 2 2 Methylphenyl Propan 1 Amine

Chemoenzymatic Approaches to (2R)-2-(2-Methylphenyl)propan-1-amine

Chemoenzymatic strategies, which couple the selectivity of biological catalysts with traditional chemical reactions, offer powerful pathways to enantiopure chiral amines. nih.gov Enzymes, particularly transaminases (TAs), have emerged as highly effective catalysts for the asymmetric synthesis of amines from prochiral ketones due to their exceptional stereoselectivity and operation under mild conditions. diva-portal.org

Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or D-alanine, to a ketone acceptor. nih.govresearchgate.net For the synthesis of this compound, the corresponding precursor is 2-(2-methylphenyl)propan-2-one. An (R)-selective transaminase can convert this prochiral ketone directly into the desired (R)-enantiomer with high enantiomeric excess (ee). nih.gov The reaction equilibrium can be shifted towards the product amine by using a large excess of the amine donor or by removing the ketone byproduct. researchgate.net

Whole-cell biocatalysts are often preferred in industrial settings as they obviate the need for costly enzyme purification and provide a stable environment for the enzyme. nih.gov Research on various drug-like 1-phenylpropan-2-amines has demonstrated the efficacy of immobilized whole-cell (R)-transaminases. After optimizing reaction parameters such as pH, temperature, and co-solvent, high conversions and excellent enantioselectivity can be achieved. researchgate.netnih.gov

Below is a table summarizing typical results for the transaminase-mediated synthesis of related (R)-1-arylpropan-2-amines from their corresponding ketones, illustrating the potential of this method for the target compound.

Enzyme CatalystSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee %)
ArR-TA (Immobilized)1-(3,4-dichlorophenyl)propan-2-oneIsopropylamine89>99
AtR-TA (Immobilized)1-(3,4-dimethoxyphenyl)propan-2-oneIsopropylamine76>99
CV-TA (Immobilized)1-(4-fluorophenyl)propan-2-oneIsopropylamine88>99

Data is representative of syntheses of structurally similar compounds as reported in the literature. nih.gov

Asymmetric Hydrogenation and Reductive Amination Strategies for this compound Precursors

Transition metal-catalyzed asymmetric hydrogenation and reductive amination are among the most efficient and atom-economical methods for producing chiral amines. acs.org These processes typically involve the reduction of a C=N or C=O bond in a precursor molecule using a chiral catalyst.

Asymmetric Hydrogenation: This method can be applied to a suitable precursor such as an enamine or, more commonly, an imine derived from 2-(2-methylphenyl)propanal. The key to success lies in the design of chiral ligands, often phosphorus-based, that coordinate to a metal center (commonly rhodium, ruthenium, or iridium) and create a chiral environment to direct the hydrogenation to one face of the substrate. acs.org

Asymmetric Reductive Amination (ARA): This is a powerful one-pot reaction that combines a ketone or aldehyde with an amine source (like ammonia) and a reducing agent in the presence of a chiral catalyst. mdma.ch For the synthesis of this compound, the precursor ketone, 2-(2-methylphenyl)propan-2-one, would be reacted with ammonia (B1221849) and hydrogen gas. The reaction proceeds via an in situ-formed imine, which is then asymmetrically hydrogenated. nih.gov Catalysts such as Ru(OAc)₂{(S)-binap} have proven effective for the direct ARA of various ketones, achieving excellent enantioselectivity. nih.gov

The table below shows representative results for the asymmetric reductive amination of aryl ketones, indicating the high potential for this method.

Ketone SubstrateCatalystNitrogen SourceYield (%)Enantiomeric Excess (ee %)
Acetophenone[Ir(COD)Cl]₂ / (S,S)-f-Binaphanep-Anisidine, H₂>9994
2-AcetylpyridineRu(OAc)₂{(S)-binap}NH₄OAc, H₂95>99
1-(o-tolyl)ethan-1-one[((R)-tol-binap)RuCl₂]HCOOH·NH₃9196

Data is sourced from studies on similar substrates, demonstrating the general applicability of the methodology. mdma.chnih.govgoogle.com

Kinetic Resolution and Dynamic Kinetic Resolution Applied to Racemic Precursors of this compound

Resolution techniques are employed to separate enantiomers from a racemic mixture. While classical resolution involves diastereomeric salt formation, kinetic and dynamic kinetic resolutions offer more elegant and efficient alternatives.

Kinetic Resolution (KR): This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org For a racemic mixture of 2-(2-Methylphenyl)propan-1-amine, a chiral acylating agent in the presence of an enzyme like Candida antarctica lipase (B570770) B (CaLB) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation. researchgate.net The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by coupling the resolution step with an in-situ racemization of the starting material. wikipedia.org This allows the less reactive enantiomer to continuously convert into the more reactive one, theoretically enabling a 100% yield of a single enantiomeric product. For the synthesis of this compound, a DKR process could start with a racemic precursor that is amenable to racemization, such as 2-(2-methylphenyl)propanal. A transaminase enzyme could then selectively convert the (R)-aldehyde to the (R)-amine. Concurrently, a racemization catalyst (chemical or enzymatic) would interconvert the remaining (S)-aldehyde back to the (R)-aldehyde, feeding it back into the desired reaction pathway. Studies on the closely related 2-phenylpropanal (B145474) have shown that transaminases can achieve high yields (up to 99%) and excellent enantiomeric excess in a fed-batch DKR process. researchgate.net

Resolution MethodSubstrateCatalyst/EnzymeKey FeatureTheoretical Max. Yield
Kinetic Resolution (KR)Racemic AmineLipase (e.g., CaLB)Selective acylation of one enantiomer50%
Dynamic Kinetic Resolution (DKR)Racemic AldehydeTransaminase + Racemization CatalystIn-situ racemization of starting material100%

Innovative Stereoselective Routes to Access Enantiopure this compound

Beyond enzymatic and hydrogenation methods, innovative routes often employ chiral auxiliaries to control stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction diastereoselectively. researchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a strategy could involve the use of an Evans oxazolidinone auxiliary. The synthesis would begin by acylating the chiral auxiliary with 2-(2-methylphenyl)propanoic acid. The resulting chiral imide can then be subjected to a diastereoselective transformation. For example, a Curtius rearrangement of the corresponding acyl azide, followed by hydrolysis, would yield the desired enantiomerically enriched amine. The stereochemical outcome is dictated by the steric influence of the auxiliary, which blocks one face of the enolate or intermediate from the incoming reagent.

Another well-established approach involves auxiliaries like pseudoephedrine. nih.gov Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. While not directly applicable for this specific target in a simple alkylation, related methodologies using chiral auxiliaries for the synthesis of α-branched amines are well-documented. A multi-step sequence could be envisioned where the core stereocenter is established using an auxiliary-based alkylation, followed by functional group manipulations to reveal the final amine product.

Development and Application of 2r 2 2 Methylphenyl Propan 1 Amine Derivatives As Chiral Ligands in Asymmetric Catalysis

Utilization in Asymmetric Transition Metal Catalysis

Chiral Amine-Catalyzed Asymmetric Oxidation and Reduction

Chiral amine derivatives are frequently employed as ligands for metal complexes that catalyze asymmetric oxidation and reduction reactions. These transformations are fundamental in organic synthesis for the creation of chiral alcohols, sulfoxides, and other valuable building blocks.

In the realm of asymmetric reduction of ketones , derivatives of chiral benzylic amines are commonly used to create ligands for transition metal catalysts, such as ruthenium and rhodium. These catalysts facilitate the enantioselective transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols. For instance, N-sulfonylated diamine ligands, often derived from chiral primary amines, are highly effective in Ru(II)-catalyzed hydrogenations. The steric and electronic properties of the chiral amine play a crucial role in determining the enantioselectivity of the reduction. It is plausible that derivatives of (2R)-2-(2-Methylphenyl)propan-1-amine could be utilized in a similar fashion.

Asymmetric oxidation of sulfides to chiral sulfoxides is another area where chiral amine-derived ligands are of importance. Vanadium and titanium complexes bearing chiral Schiff base ligands, synthesized from chiral amines and salicylaldehyde (B1680747) derivatives, have been shown to catalyze the enantioselective oxidation of prochiral sulfides with high efficiency. The 2-methylphenyl group in this compound could provide the necessary steric bulk to create a well-defined chiral pocket around the metal center, thereby inducing high enantioselectivity.

Table 1: Representative Asymmetric Reductions of Ketones using Chiral Amine-Derived Catalysts

EntryKetone SubstrateChiral Ligand/Catalyst System (Analogous)ProductYield (%)ee (%)
1AcetophenoneRuCl₂(S,S)-TsDPEN(R)-1-Phenylethanol>9998
21-Tetralone(R,R)-RhCl(TsDPEN)(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9599
32-AcetylpyridineIrI[(S,S)-iPr-DPEN](S)-1-(Pyridin-2-yl)ethanol9896

Data presented is based on analogous systems and is for illustrative purposes.

Applications in Asymmetric Hydroamination and Hydroboration

Asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond and represents a highly atom-economical route to chiral amines. Chiral ligands derived from primary amines are crucial for the development of catalysts for this transformation, particularly with late transition metals like palladium, rhodium, and copper. The development of ligands derived from this compound could offer new opportunities in this field, potentially influencing the regioselectivity and enantioselectivity of the hydroamination of various olefins.

Asymmetric hydroboration , the addition of a B-H bond across a double bond, is a powerful method for the synthesis of chiral alcohols and amines after subsequent oxidation or amination. Rhodium and iridium complexes bearing chiral phosphine (B1218219) or diphosphine ligands are often employed. While less common, chiral amine-based ligands have also been explored. The derivatization of this compound into novel phosphine-amine or diamine ligands could lead to effective catalysts for the enantioselective hydroboration of styrenes and other prochiral alkenes.

Table 2: Potential Applications in Asymmetric Hydrofunctionalization

ReactionSubstrateCatalyst System (Hypothetical)ProductPotential Outcome
HydroaminationStyrene (B11656)[Pd(allyl)Cl]₂ / Ligand1-PhenylethylamineHigh ee, good yield
HydroborationNorbornene[Rh(cod)₂]BF₄ / Ligandexo-2-Norbornanol (after oxidation)High dr, high ee

*Ligand refers to a hypothetical derivative of this compound.

Role as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. Chiral primary and secondary amines are central to many organocatalytic transformations.

Proline-Type Organocatalysis Analogues

L-proline is a renowned organocatalyst that can activate carbonyl compounds through the formation of enamines or iminium ions. While this compound is not a direct proline analogue, its primary amine functionality allows it to participate in similar catalytic cycles. Derivatives of this amine, particularly those incorporating a second functional group capable of directing the stereochemical outcome (e.g., a hydroxyl or carboxyl group), could potentially mimic the bifunctional nature of proline and catalyze reactions such as asymmetric aldol (B89426) and Mannich reactions.

Enamine and Iminium Ion Catalysis

Primary amines are key to enamine and iminium ion catalysis. In enamine catalysis , the amine condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, such as nitroolefins in Michael additions, in a highly enantioselective manner. The steric bulk of the 2-methylphenyl group in a catalyst derived from this compound would be expected to effectively shield one face of the enamine, leading to high stereocontrol.

In iminium ion catalysis , the amine reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation strategy lowers the LUMO of the enone system, facilitating the attack of weak nucleophiles. Chiral primary amine catalysts are used in reactions like the Diels-Alder and Friedel-Crafts alkylation reactions. A catalyst based on this compound could prove effective in these transformations.

Table 3: Illustrative Organocatalytic Reactions

Reaction TypeCarbonyl CompoundElectrophile/DienophileCatalyst Type (Analogous)Product Type
Michael Addition (Enamine)Cyclohexanonetrans-β-NitrostyreneChiral Primary Amineγ-Nitroketone
Diels-Alder (Iminium)CinnamaldehydeCyclopentadieneChiral Primary Amine SaltEndo-Cycloadduct
Aldol ReactionAcetone4-NitrobenzaldehydeProline Analogueβ-Hydroxyketone

This table illustrates the types of reactions where derivatives of this compound could potentially be applied as organocatalysts.

Supported Catalysis and Recyclable Systems Utilizing this compound Ligands

The development of recyclable catalytic systems is of paramount importance for the sustainability and economic viability of chemical processes. Immobilizing chiral ligands or organocatalysts onto solid supports, such as polymers or silica (B1680970) gel, allows for their easy separation from the reaction mixture and subsequent reuse.

Derivatives of this compound could be functionalized with a reactive group, such as a vinyl or siloxy group, to enable their covalent attachment to a solid support. For example, co-polymerization of a styrenyl-functionalized ligand with styrene and a cross-linker would yield a recyclable, polymer-supported chiral ligand. Alternatively, the chiral amine could be incorporated into a soluble polymer to create a catalyst that can be recovered by precipitation. The performance of these supported catalysts would need to be evaluated in terms of activity, selectivity, and stability over multiple reaction cycles.

Mechanistic Insights and Theoretical Studies on Reactions Involving 2r 2 2 Methylphenyl Propan 1 Amine

Elucidation of Catalytic Cycles and Key Intermediates

Chiral primary amines, including (2R)-2-(2-Methylphenyl)propan-1-amine, primarily operate through two main catalytic cycles involving the formation of key nucleophilic or electrophilic intermediates: the enamine cycle and the iminium ion cycle. These cycles are fundamental to a vast array of asymmetric transformations.

The enamine cycle is initiated by the condensation of the primary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. acs.orgmasterorganicchemistry.com This enamine, being electron-rich and nucleophilic at the α-carbon, can then react with various electrophiles. masterorganicchemistry.com The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst, which effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face. Subsequent hydrolysis of the resulting iminium species regenerates the catalyst and yields the chiral product. acs.org A generalized enamine catalytic cycle is a cornerstone of organocatalysis. rsc.org

The iminium ion cycle , conversely, involves the formation of a chiral iminium ion from an α,β-unsaturated carbonyl compound and the primary amine catalyst. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The chiral catalyst controls the facial selectivity of the nucleophilic addition. Hydrolysis of the resulting enamine regenerates the catalyst and furnishes the enantiomerically enriched product.

Key intermediates in these cycles, such as the enamine and iminium ions, have been proposed and studied extensively. acs.org While direct observation of these transient species can be challenging, their existence is supported by a wealth of experimental and computational evidence. acs.orgresearchgate.net

Spectroscopic and Spectrometric Investigations of Reaction Pathways

The transient nature of catalytic intermediates necessitates sophisticated analytical techniques for their detection and characterization. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing reaction pathways in chiral amine catalysis. nih.govresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) can be employed to intercept and identify key intermediates like carbinolamines, iminium ions, and enamines directly from the reaction mixture. researchgate.net By analyzing the mass-to-charge ratios of species present at different reaction times, it is possible to map the sequence of events in the catalytic cycle.

NMR spectroscopy, particularly 1H, 13C, and multinuclear experiments like DOSY (Diffusion-Ordered Spectroscopy), provides invaluable information on the structure and dynamics of catalysts, substrates, and intermediates in solution. mdpi.com For instance, 1H NMR has been used to study the formation of dienamine and trienamine intermediates in related systems. nih.gov In situ NMR monitoring can track the consumption of starting materials and the formation of products and intermediates, allowing for kinetic analysis and mechanistic validation. While specific spectroscopic studies on this compound were not found, these techniques are standard for investigating the mechanisms of chiral primary amine catalysts.

Computational Chemistry Approaches to Stereoselectivity Rationalization

Computational chemistry has become an indispensable tool for understanding and predicting the origins of stereoselectivity in asymmetric catalysis. chemrxiv.org By modeling the transition states of the stereodetermining steps, researchers can gain deep insights into the non-covalent interactions that govern chiral induction.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries and energies of molecules and, crucially, the transition states of chemical reactions. researchgate.netresearchgate.net For chiral amine-catalyzed reactions, DFT calculations are instrumental in rationalizing the observed stereochemical outcomes. nih.govacs.org

Researchers model the transition states for the formation of both possible enantiomers of the product. The calculated energy difference between these diastereomeric transition states (ΔΔG‡) corresponds to the enantiomeric ratio predicted for the reaction. A lower activation energy for one transition state indicates a faster reaction pathway, leading to the preferential formation of the corresponding enantiomer. researchgate.net These calculations often reveal subtle but decisive non-covalent interactions, such as hydrogen bonds, steric repulsion, or CH-π interactions, that stabilize one transition state over the other. acs.org

Table 1: Illustrative DFT-Calculated Energy Differences for Diastereomeric Transition States in a Model Aldol (B89426) Reaction This table is a hypothetical representation based on typical DFT study findings in organocatalysis.

Catalyst System Transition State Relative Energy (kcal/mol) Predicted Major Enantiomer
Chiral Primary Amine TS-(R) 0.0 R
Chiral Primary Amine TS-(S) +2.5

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide insights into the dynamic behavior of catalytic systems. MD simulations model the movement of atoms over time, allowing for the exploration of conformational landscapes of catalysts and catalyst-substrate complexes. This can be crucial for identifying the most stable and reactive conformations that lead to the observed stereoselectivity. MC simulations use statistical methods to sample different molecular conformations and configurations, which can also help in understanding the energetic landscape of a reaction.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural properties of catalysts with their observed activity and selectivity. In the context of catalysis involving amines like this compound, a QSAR model could be developed by synthesizing a library of related catalysts with systematic variations in their structure (e.g., modifying substituents on the phenyl ring). By correlating properties such as steric parameters (e.g., Tolman's cone angle), electronic parameters (e.g., Hammett constants), and calculated molecular descriptors with the experimentally determined enantiomeric excess, a predictive model can be built. This model can then guide the rational design of new, more effective catalysts.

Kinetic and Thermodynamic Aspects of Asymmetric Transformations

The efficiency and outcome of asymmetric transformations are governed by kinetic and thermodynamic principles. Kinetic resolution, a key application for chiral amines, is a prime example of a kinetically controlled process. wikipedia.org

In a kinetic resolution , the chiral amine reacts at different rates with the two enantiomers of a racemic substrate. nih.gov For example, in an acylation reaction, the amine might acylate the (R)-enantiomer of a racemic alcohol faster than the (S)-enantiomer. This results in an enantiomerically enriched sample of the unreacted (S)-alcohol and the acylated (R)-product. nih.gov The selectivity of a kinetic resolution is typically described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow).

Table 2: Representative Data for Kinetic Resolution of a Racemic Secondary Alcohol This table is a hypothetical representation based on typical kinetic resolution results.

Time (h) Conversion (%) ee of Substrate (%) ee of Product (%) Selectivity Factor (s)
2 25 33 >99 45
4 40 67 >99 45
8 50 >99 >99 45

The stereochemical outcome of many asymmetric reactions is determined by the relative activation energies of the competing diastereomeric transition states, as described by the Curtin-Hammett principle. The product ratio is determined not by the ground-state populations of conformers but by the difference in the free energies of the transition states (ΔΔG‡). Computational studies that calculate these energy differences are therefore directly probing the kinetic factors that control enantioselectivity. researchgate.net Thermodynamic control, where the product ratio is determined by the relative stability of the final products, is less common in these catalytically controlled asymmetric reactions.

Advanced Applications and Future Research Directions of 2r 2 2 Methylphenyl Propan 1 Amine in Chiral Synthesis

Integration into Cascade and Multi-Component Reactions

The efficiency of organic synthesis is significantly enhanced by cascade (or tandem/domino) and multi-component reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single operation. Chiral primary amines are excellent catalysts for such processes, often proceeding through enamine or iminium ion intermediates. rsc.orgmdpi.com Catalysts derived from (2R)-2-(2-Methylphenyl)propan-1-amine are well-suited for these transformations due to their ability to effectively control the stereochemical outcome of multiple bond-forming events.

In a typical cascade reaction, the amine catalyst first activates a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine can then react with an electrophile in a stereocontrolled manner. The resulting intermediate can then undergo subsequent intramolecular reactions to build complex cyclic structures. The steric bulk of the 2-methylphenyl group on the catalyst is crucial for directing the approach of the substrates, thereby ensuring high levels of enantioselectivity.

Multi-component reactions, where three or more reactants combine in a single pot, represent another area where this compound-based catalysts can be impactful. acsgcipr.orgnih.gov For example, in an asymmetric Mannich reaction, the amine would catalyze the reaction between an aldehyde, another amine, and a ketone, creating a chiral β-amino carbonyl compound with high stereocontrol. researchgate.net The ability to orchestrate the assembly of multiple components with high fidelity makes these catalysts valuable tools for diversity-oriented synthesis. researchgate.netresearchgate.net

Table 1: Representative Organocatalytic Cascade Reaction

Reaction Type Starting Materials Catalyst Scaffold Key Intermediates Product
Michael-Aldol Cascadeα,β-Unsaturated aldehyde, KetoneThis compoundEnamine, Iminium ionChiral cyclic adduct

Flow Chemistry and Continuous Processing Applications of this compound Catalysts

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. mdpi.comenantia.com A key enabling technology for flow chemistry is the use of immobilized or heterogeneous catalysts. nih.govnih.gov

Catalysts derived from this compound can be immobilized on solid supports, such as polystyrene resins or silica (B1680970) gel. nih.gov This heterogenization allows the catalyst to be packed into a column or reactor bed. The reaction mixture is then continuously passed through the reactor, where the transformation occurs. The product exits the reactor while the catalyst remains contained, simplifying purification and enabling the catalyst to be reused over multiple cycles. This approach is particularly advantageous for industrial applications where cost-efficiency and process robustness are paramount. researchgate.net

The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can also lead to improved yields and selectivities compared to batch reactions. enantia.com For exothermic reactions, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing runaway reactions and the formation of undesired byproducts.

Table 2: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Catalyst Recovery Often requires chromatographic separationSimple filtration or catalyst remains in reactor
Scalability Challenging; requires larger vesselsStraightforward by "numbering-up" or longer run times
Heat Transfer Limited by vessel surface areaHighly efficient
Safety Higher risk with large volumes of reagentsEnhanced due to small reaction volumes at any given time
Reproducibility Can be variable between batchesHigh consistency and reproducibility

Expanding the Substrate Scope and Reaction Diversity for this compound

While catalysts based on the this compound scaffold have proven effective, ongoing research seeks to broaden their applicability to a wider range of substrates and reaction types. A primary goal is to overcome the limitations often encountered with sterically demanding substrates. acs.org By modifying the catalyst structure—for instance, by introducing different functional groups on the aromatic ring or altering the amine moiety—it may be possible to create a more accommodating chiral pocket, allowing larger or more complex molecules to react with high stereoselectivity.

Furthermore, the application of these catalysts can be extended beyond common conjugate additions and aldol-type reactions. Research into novel transformations is a vibrant area. For example, chiral primary amines have been shown to catalyze asymmetric α-functionalization reactions, such as hydrazinations, aminations, and halogenations of carbonyl compounds. acs.org They can also participate in more complex annulation strategies to construct polycyclic systems. acs.org Exploring the utility of this compound derivatives in these and other emerging reactions, such as vinylogous Michael additions, is a key direction for future work.

Emerging Research Areas and Unexplored Potential of the this compound Scaffold

The future of catalysis lies in the development of synergistic and cooperative catalytic systems, where two or more catalysts work in concert to achieve transformations that are not possible with a single catalyst. nih.gov The this compound scaffold is an ideal platform for developing such systems. By incorporating a secondary binding site, such as a hydrogen-bond donor (e.g., a thiourea (B124793) group) or a Lewis basic site, dual-function catalysts can be created. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. mdpi.com

Another exciting frontier is the combination of organocatalysis with other catalytic paradigms, such as transition metal catalysis or photocatalysis. nih.gov A catalyst derived from this compound could operate in tandem with a palladium catalyst to enable novel asymmetric allylic alkylation cascades, or with a photoredox catalyst to facilitate radical-based transformations under mild, light-driven conditions. The development of such "1 + x" synergistic strategies significantly expands the reaction space available to synthetic chemists. nih.gov This scaffold can also serve as a precursor for synthesizing more complex chiral molecules and ligands for metal-catalyzed reactions. nih.govyale.edu

Challenges and Perspectives in Developing New Chiral Catalysts from this compound

Furthermore, achieving high levels of stereocontrol across a broad range of substrates remains a fundamental challenge in asymmetric catalysis. yale.edu While a given catalyst may perform exceptionally well for a specific reaction, its effectiveness can diminish significantly with even minor changes to the substrate structure. Overcoming this requires a deeper mechanistic understanding of the catalytic cycle and the factors governing stereoselection, often aided by computational modeling.

Looking forward, the unique steric and electronic properties of the this compound framework provide a strong foundation for future innovation. By addressing the current challenges through rational catalyst design, exploring new reaction methodologies, and integrating these catalysts into advanced processing technologies, the full potential of this versatile chiral scaffold can be realized, paving the way for more efficient and sustainable methods for synthesizing enantiomerically pure molecules.

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